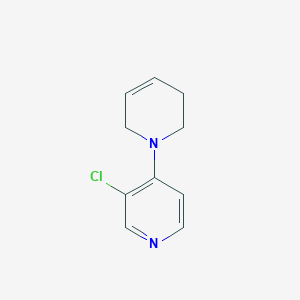
3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine is an organic compound with the chemical formula C10H9ClN2. It is a pyridine derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
科学的研究の応用
Synthesis and Structural Characterization
- The synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement showcases the utility of pyridine derivatives as versatile building blocks in chemical synthesis, enabling the creation of a variety of compounds with potential applications in medicinal chemistry and material science (Figueroa‐Pérez et al., 2006).
- Pyridine derivatives are also pivotal in the development of metal-organic frameworks and coordination compounds, which are essential for catalysis, magnetic materials, and sensing applications. For instance, the synthesis of 2,6-bis(pyrazolyl)pyridines and their iron(II) complexes demonstrates the influence of ligand design on the spin-crossover properties of these materials (Pritchard et al., 2009).
Applications in Material Science
- Pyridine derivatives have been used to engineer materials with specific optical and electronic properties. For example, structural and optical characterization of pyrazolo pyridine derivatives reveals their potential in the development of optoelectronic devices due to their unique photophysical properties (Zedan et al., 2020).
- The creation of hybrid materials that combine pyridine derivatives with other functional groups leads to compounds with enhanced chemical and physical properties, suitable for a range of applications from catalysis to biomedical sensing (Flefel et al., 2018).
Theoretical and Computational Studies
- Computational analyses and molecular docking studies of pyridine derivatives provide insights into their interaction with biological targets, which is crucial for the design of new pharmaceuticals and agrochemicals. These studies help in understanding the molecular basis of the biological activity of these compounds and in predicting their efficacy and specificity towards certain proteins or enzymes (Evecen et al., 2017).
作用機序
特性
IUPAC Name |
3-chloro-4-(3,6-dihydro-2H-pyridin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMHSRVMJSRINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
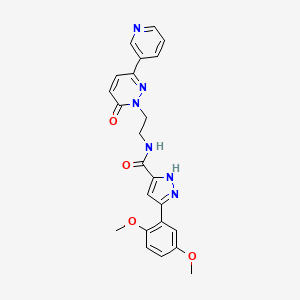
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)

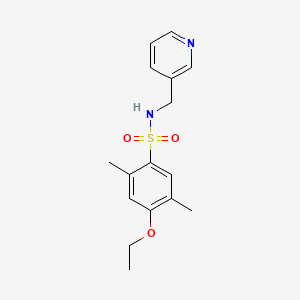
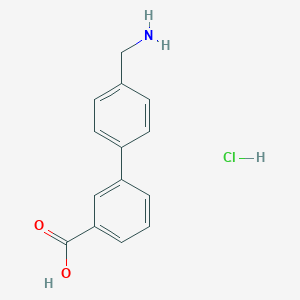
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide](/img/structure/B2717289.png)
![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)
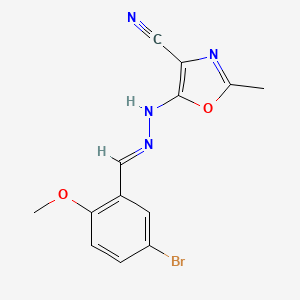
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)
![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)
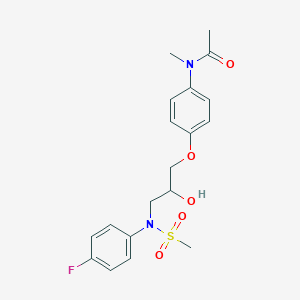
![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)